Acetic acid (3-chloro-2,4-dimethylphenyl) ester

Catalog No.
S16114090
CAS No.
M.F
C10H11ClO2
M. Wt
198.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid (3-chloro-2,4-dimethylphenyl) ester

Product Name

Acetic acid (3-chloro-2,4-dimethylphenyl) ester

IUPAC Name

(3-chloro-2,4-dimethylphenyl) acetate

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

InChI

InChI=1S/C10H11ClO2/c1-6-4-5-9(13-8(3)12)7(2)10(6)11/h4-5H,1-3H3

InChI Key

UTXZQXXVPOZSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(=O)C)C)Cl

Acetic acid (3-chloro-2,4-dimethylphenyl) ester, also known as ethyl 3-chloro-2,4-dimethylbenzoate, is an organic compound characterized by its ester functional group derived from acetic acid and a chlorinated aromatic structure. The compound has the molecular formula C11H13ClO2C_{11}H_{13}ClO_2 and a molecular weight of approximately 226.7 g/mol. This compound features a chlorinated aromatic ring, which contributes to its unique chemical properties and potential biological activities.

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can undergo hydrolysis to yield acetic acid and 3-chloro-2,4-dimethylphenol.
  • Transesterification: This reaction involves the exchange of the acetic acid moiety with another alcohol, producing a different ester and acetic acid.
  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

These reactions are significant for synthetic applications in organic chemistry.

Several methods can be employed to synthesize acetic acid (3-chloro-2,4-dimethylphenyl) ester:

  • Esterification Reaction: This method involves reacting 3-chloro-2,4-dimethylphenol with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid.
  • Chlorination of Acetic Acid Derivatives: Chlorination of appropriate aromatic substrates followed by esterification with acetic acid can yield the desired product.
  • Transesterification: Starting from a different ester, transesterification with acetic acid can also produce this compound.

Each method has its advantages and may be chosen based on availability of starting materials and desired yields.

Acetic acid (3-chloro-2,4-dimethylphenyl) ester finds potential applications in several fields:

  • Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to other bioactive compounds.
  • Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.

Acetic acid (3-chloro-2,4-dimethylphenyl) ester shares structural similarities with other chlorinated aromatic esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-chloroacetateC4H7ClO2C_4H_7ClO_2Simple chloroalkyl ester used in organic synthesis.
Ethyl 3-chlorobenzoateC9H9ClO2C_9H_9ClO_2Contains a chlorobenzene moiety; used in pharmaceuticals.
Ethyl 4-chlorobenzoateC9H9ClO2C_9H_9ClO_2Similar structure; exhibits different reactivity patterns.
Acetic acid 2-(3,4-dimethylphenyl)esterC11H14O2C_{11}H_{14}O_2Contains similar dimethyl groups; potential for similar applications.

The uniqueness of acetic acid (3-chloro-2,4-dimethylphenyl) ester lies in its specific chlorination pattern and the presence of two methyl groups on the aromatic ring, which may influence its reactivity and biological properties compared to other similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

198.0447573 g/mol

Monoisotopic Mass

198.0447573 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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